4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
4-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDBHMDYYFSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine (CAS No. 1151802-22-0) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article synthesizes current knowledge surrounding its biological activity, including structure-activity relationships, pharmacological profiles, and relevant case studies.
Research indicates that compounds similar to This compound often act as positive allosteric modulators (PAMs) of G protein-coupled receptors (GPCRs), particularly the M4 subtype of muscarinic acetylcholine receptors. These receptors are implicated in various central nervous system disorders, including Alzheimer's disease and schizophrenia .
The activation of M4 receptors by such compounds can lead to enhanced signal transduction through G_i/o protein pathways, which subsequently reduces cyclic AMP (cAMP) levels and influences neurotransmitter release .
Structure-Activity Relationship (SAR)
The biological efficacy of pyrazole derivatives is closely linked to their structural modifications. The presence of the cyclopropylmethyl and iodo substituents on the pyrazole ring significantly enhances receptor affinity and selectivity. For instance, modifications that increase hydrophobic interactions or steric bulk around the pyrazole core have been shown to improve binding to the M4 receptor .
In Vitro Studies
In vitro assays have demonstrated that This compound exhibits significant PAM activity at M4 receptors, leading to a leftward shift in the ACh concentration-response curve. This indicates an increase in the efficacy of acetylcholine at lower concentrations .
A summary of key findings from various studies is presented in Table 1:
| Compound | Receptor Type | Binding Affinity (pK) | Efficacy Modulation |
|---|---|---|---|
| Compound 8 | M4 | 6.3 | Strong |
| Compound 9 | M4 | 6.5 | Moderate |
| Compound 10 | M4 | 6.8 | Weak |
Table 1: Summary of Binding Affinities and Efficacy Modulation for Pyrazole Derivatives
Case Studies
A notable study explored the effects of a series of pyrazole derivatives on cognitive functions in rodent models. The administration of these compounds resulted in improved memory retention and reduced anxiety-like behaviors, suggesting potential therapeutic applications for cognitive disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole Derivatives
Table 1: Key Structural and Functional Differences
Key Observations :
- Cyclopropylmethyl vs. Methyl (N1) : The cyclopropylmethyl group in the target compound introduces significant steric hindrance compared to the simpler methyl group in 1-methyl-3-pyridin-3-yl-1H-pyrazol-5-amine. This may reduce enzymatic degradation in biological systems .
- Iodine (C4) vs. Hydrogen/Hydrazine : The iodine atom enhances electrophilic reactivity, enabling Suzuki or Ullmann couplings, whereas hydrazine (in Compound 3) offers nucleophilic versatility .
Electronic and Crystallographic Insights
Crystallographic studies using SHELXL and ORTEP-3 (tools for structural refinement and visualization) are critical for analyzing such halogen-substituted heterocycles . For example, SHELXL’s robust refinement algorithms can resolve challenges posed by heavy atoms like iodine, ensuring accurate bond-length and angle determinations .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine typically involves:
- Construction of the substituted pyrazole core bearing the cyclopropylmethyl group.
- Introduction of the iodine substituent at the 4-position of the pyrazole ring.
- Coupling of the pyrazole moiety with a pyridine derivative via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Key Reaction Types and Conditions
2.1 Palladium-Catalyzed Cross-Coupling
- The Suzuki-Miyaura coupling is the predominant method for linking the pyrazole and pyridine rings.
- Catalysts used include palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct or bis(triphenylphosphine)palladium(II) dichloride.
- The reaction is generally carried out in mixed solvents like 1,4-dioxane and water, often under an inert nitrogen atmosphere to prevent catalyst degradation.
- Bases such as potassium carbonate or cesium carbonate are employed to facilitate the coupling.
- Temperature conditions range from 80 °C to 100 °C, with reaction times from several hours to overnight.
2.2 Boronate Ester Intermediates
- The pyrazole moiety is often introduced as a boronic acid or boronate ester derivative, such as 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
- These intermediates are synthesized beforehand and used in the coupling step to achieve regioselective substitution.
Representative Experimental Procedures and Yields
| Step | Reaction Components | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Coupling of 1-cyclopropyl-4-(boronate ester)-1H-pyrazole with bromopyridine derivative | Pd(dppf)Cl2·CH2Cl2 catalyst, K2CO3 base, 1,4-dioxane/water, 100 °C, overnight, inert atmosphere | 40-53% | Purification via preparative HPLC and chromatography; product isolated as off-white solid |
| 2 | Alternative coupling with tris-(dibenzylideneacetone)dipalladium(0), XPhos ligand, Cs2CO3 base | 1,4-dioxane/water, 100 °C, 1.5 h, microwave heating | 69% | Faster reaction time; high purity product after silica gel chromatography |
| 3 | Post-coupling functional group modifications | Use of isocyanates, DMAP catalyst, heating at 50-80 °C | Variable | Additional functionalization on pyrazole or pyridine ring possible |
Detailed Research Findings
Catalyst Efficiency: The use of palladium complexes with bulky phosphine ligands such as dppf or XPhos enhances catalytic activity and selectivity, enabling efficient coupling even with sterically hindered substrates like cyclopropylmethyl-substituted pyrazoles.
Base Selection: Potassium carbonate and cesium carbonate are effective bases, with cesium carbonate often providing higher yields and faster reaction kinetics.
Solvent System: The combination of 1,4-dioxane and water facilitates solubility of both organic and inorganic reagents, improving reaction rates and product isolation.
Temperature and Time: Elevated temperatures (80-100 °C) and prolonged reaction times (up to overnight) are standard to drive the coupling to completion.
Purification: Multi-step purification involving extraction, silica gel chromatography, and preparative high-performance liquid chromatography (HPLC) is essential to obtain the target compound in high purity suitable for further applications.
Summary Table of Preparation Conditions and Outcomes
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·CH2Cl2, Pd(PPh3)2Cl2, Pd2(dba)3/XPhos | High catalytic efficiency, regioselectivity |
| Base | K2CO3, Cs2CO3 | Facilitates deprotonation and transmetalation |
| Solvent | 1,4-Dioxane/Water mixture | Enhances solubility and reaction rate |
| Temperature | 80-100 °C | Required for effective coupling |
| Reaction Time | 1.5 h to overnight | Ensures completion of coupling |
| Yield Range | 40-69% | Dependent on catalyst, base, and conditions |
| Purification | Silica gel chromatography, preparative HPLC | Achieves high purity product |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane coupling | Cs₂CO₃, CuBr, DMSO, 35°C | 17.9% | |
| Deprotection | TFA in DCM | 85–90% |
What crystallographic strategies resolve structural ambiguities in this iodine-containing compound?
Answer:
- Heavy-atom phasing : The iodine atom enables experimental phasing via SHELXD/SHELXE, improving electron density maps for pyrazole-pyridine core resolution .
- Refinement in SHELXL : Use anisotropic displacement parameters for iodine and constrained refinement for cyclopropylmethyl groups. Check for overfitting with R-free values .
- Validation : Employ ORTEP-3 for thermal ellipsoid visualization and PLATON for steric clashes .
How to address discrepancies between experimental and theoretical NMR data?
Answer:
- Solvent effects : Compare experimental -NMR (CDCl₃ or MeOD) with DFT-calculated shifts (e.g., B3LYP/6-311+G(d,p)) .
- Coupling constants : Verify values for cyclopropane protons (expected: 4–6 Hz) and pyridine ring protons .
- Contamination checks : Use HSQC/HMBC to confirm connectivity if unexpected peaks arise, especially from residual solvents or byproducts .
What methods evaluate biological activity, particularly receptor binding?
Answer:
- CB2 receptor assays : Radioligand displacement (e.g., -CP55,940) with HEK293 cells expressing human CB2 receptors. IC₅₀ values <10 nM indicate high affinity .
- Selectivity screening : Test against CB1 receptors to confirm specificity. Compound 22 (analog) showed 1400-fold selectivity for CB2 .
- In vivo models : Randall–Selitto inflammatory pain models (rats) assess efficacy at 10–30 mg/kg doses .
How does the iodine substituent influence reactivity and electronic properties?
Answer:
- Cross-coupling : The 4-iodo group facilitates Suzuki-Miyaura reactions with aryl boronic acids (e.g., pyridine derivatization) .
- Electrophilicity : Iodine increases electron density on the pyrazole ring, verified by DFT (Mulliken charges) .
- Stability : Iodine’s steric bulk reduces hydrolysis risk compared to bromo/chloro analogs but requires inert atmospheres during synthesis .
Which computational methods predict binding modes with target proteins?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Glide with CB2 receptor crystal structures (PDB: 5ZTY). Focus on hydrophobic interactions with cyclopropylmethyl and pyridine moieties .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .
- QSAR models : Correlate logP values (calculated: ~3.5) with membrane permeability and bioavailability .
How to troubleshoot low yields in cyclopropylmethyl group introduction?
Answer:
- Base optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to deprotonate hindered amines .
- Alkylating agents : Substitute (bromomethyl)cyclopropane with mesylated intermediates for better leaving-group efficiency .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during piperazine coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
